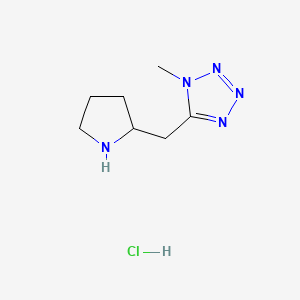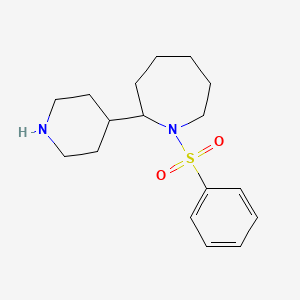![molecular formula C10H12ClN3O2 B6141982 4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline hydrochloride CAS No. 1311318-18-9](/img/structure/B6141982.png)
4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Oxadiazoles are a class of heterocyclic compounds that contain an oxadiazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . They are known for their wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, and antioxidant properties .
Synthesis Analysis
1,3,4-Oxadiazoles can be synthesized through various methods. One common method involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . Another method involves an annulation reaction, followed by desulfurization/intramolecular rearrangement .
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazoles can be analyzed using various spectroscopic techniques, such as FT-IR, LCMS, and NMR . For example, in the 1H NMR spectrum, the peaks corresponding to the hydrogen atoms attached to the oxadiazole ring can be observed .
Chemical Reactions Analysis
1,3,4-Oxadiazoles can undergo various chemical reactions due to the presence of the reactive oxadiazole ring. For example, they can participate in nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazoles can vary widely depending on their specific structure. For example, they can exist as solids or liquids at room temperature . Their melting points, boiling points, and other physical properties can be determined using various analytical techniques .
Scientific Research Applications
Medicinal Applications
Oxadiazoles have been explored for their pharmacological properties. In the case of 4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline hydrochloride, it exhibits potential as:
- Anticancer Agent : Studies have demonstrated its anti-proliferative activity against various cancer cell lines, including liver (HepG2), colorectal (SW1116), cervical (HELA), and stomach cancer cells (BGC823) .
Energetic Materials
Oxadiazoles, including our compound, can serve as high-energy cores. Their derivatives exhibit favorable oxygen balance and positive heat of formation. These properties make them valuable in the development of energetic materials, such as explosives and propellants .
Antioxidant Activity
While specific data on the antioxidant properties of 4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline hydrochloride are scarce, oxadiazoles in general have been investigated for their ability to scavenge free radicals and protect against oxidative stress .
Anti-Inflammatory Potential
Although not directly studied for anti-inflammatory effects, oxadiazoles have been associated with various biological properties, including anti-inflammatory activity. Further research is needed to explore this aspect .
Other Miscellaneous Applications
Beyond the mentioned fields, oxadiazoles have been investigated for diverse applications, such as:
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazole derivatives, have been reported to exhibit a broad spectrum of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , and antifungal properties.
Mode of Action
For instance, some 1,2,4-oxadiazole derivatives were recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been reported to affect various biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The compound’s molecular weight, which is a key factor influencing its bioavailability, is 27814 .
Result of Action
For instance, certain 1,2,4-oxadiazole derivatives exhibited moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .
Action Environment
The stability of similar compounds can be influenced by factors such as temperature, ph, and light exposure .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2.ClH/c1-7-12-13-10(15-7)6-14-9-4-2-8(11)3-5-9;/h2-5H,6,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTXELKLILAXNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)COC2=CC=C(C=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![11-(chloromethyl)-12-formyl-13-oxo-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaene-10-carbonitrile](/img/structure/B6141938.png)

![{[(methylsulfanyl)methanethioyl]amino}(1-phenylethylidene)amine](/img/structure/B6141947.png)
![2-chloro-N-[(4-ethylphenyl)(thiophen-2-yl)methyl]acetamide](/img/structure/B6141955.png)

![1-[2-(pyrrolidin-2-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B6141967.png)


![3-[4-(difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride, Mixture of diastereomers](/img/structure/B6141990.png)

![1-[2-(tert-butylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B6142000.png)